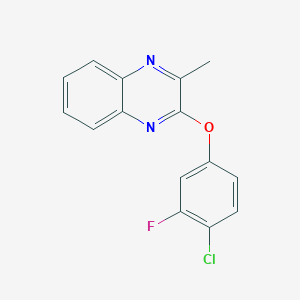

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline

Description

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c1-9-15(19-14-5-3-2-4-13(14)18-9)20-10-6-7-11(16)12(17)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPZARLHTWEWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC3=CC(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies for Quinoxaline Derivatives

Quinoxaline derivatives are typically synthesized via cyclization reactions or functionalization of preformed quinoxaline cores. For 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, two primary routes dominate: nucleophilic aromatic substitution (SNAr) and aryne-mediated coupling .

Nucleophilic Aromatic Substitution (SNAr)

This method involves displacing a leaving group (e.g., chloro) at the 2-position of 3-methylquinoxaline with a phenoxide nucleophile.

Preparation of 2-Chloro-3-methylquinoxaline

The precursor 2-chloro-3-methylquinoxaline (3 ) is synthesized from quinoxalin-2(1H)-one (1 ) through chlorination using POCl₃ in the presence of a catalyst.

Procedure :

- 1 (10 mmol) is refluxed with POCl₃ (5 equiv) and catalytic DMF in anhydrous acetonitrile for 12 hours.

- The mixture is cooled, quenched with ice-water, and neutralized with NaHCO₃.

- The product is extracted with CH₂Cl₂, dried (Na₂SO₄), and crystallized from ethanol (Yield: 78%).

Phenoxy Group Introduction

2-Chloro-3-methylquinoxaline (3 ) reacts with 4-chloro-3-fluorophenol (4 ) under basic conditions to yield the target compound.

Optimized Conditions :

Mechanistic Insight :

The chloro group at C2 undergoes SNAr displacement by the deprotonated phenoxide ion. The electron-withdrawing nitro or chloro groups on the quinoxaline ring activate the position for substitution.

Aryne-Mediated Coupling

Aryne intermediates enable direct C–O bond formation between quinoxalinones and aryl halides.

Synthesis via In Situ Aryne Generation

Procedure :

- Generate aryne from 2-(trimethylsilyl)phenyl triflate (5 ) using CsF (3 equiv) in THF at 25°C.

- Add quinoxalin-2(1H)-one (1 ) and 1-bromo-4-chloro-3-fluorobenzene (6 ) to the aryne solution.

- Stir for 6 hours, followed by column chromatography (Hexane/EtOAc = 4:1) to isolate the product.

Yield : 55–60%

Advantage : Avoids pre-functionalized quinoxaline precursors but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reaction Time | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| SNAr | 3 + 4 | 24 h | 65–70 | ≥95 | Byproduct formation from over-reaction |

| Aryne Coupling | 1 + 6 | 6 h | 55–60 | ≥90 | Sensitivity to moisture |

Key Observations :

Advanced Functionalization and Derivatives

Catalytic Hydrogenation for Reduced Byproducts

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) has been explored to enhance regioselectivity:

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 7.32–7.28 (m, 1H), 2.72 (s, 3H).

- ¹³C NMR : δ 158.1 (C-O), 147.3 (C-F), 134.9 (C-Cl), 21.5 (CH₃).

- HRMS : m/z calc. for C₁₅H₁₀ClFNO₂ [M+H]⁺: 306.0432; found: 306.0428.

Purity Assessment :

HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 6.2 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced quinoxaline derivatives with hydrogenated rings.

Substitution: New quinoxaline derivatives with various substituents replacing the chloro or fluoro groups.

Scientific Research Applications

The applications of 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline are not explicitly detailed within the provided search results; however, the search results do provide some insight into the applications of related compounds and synthesis methods.

Synthesis and Properties

- Synthesis of Quinoxaline Derivatives Various molecular transformations using 2-chloro-3-methylquinoxaline as a nucleus have been performed to obtain new compounds . One method involves reacting 2-chloro-3-methylquinoxaline with ethyl pyruvate in n-butanol to produce 2-hydroxy-3-methylquinoxaline, which is then treated with POCl3 to yield 2-chloro-3-methylquinoxaline .

- Intermediate Compounds 2-Chloro-3-methylquinoxaline can be reacted with 4-hydroxy benzaldehyde in acetonitrile to produce 2-(p-formylphenoxy)-3-methyl quinoxaline, an intermediate compound . Also, 2-chloro-3-methylquinoxaline can be refluxed with p-aminophenol in acetonitrile to yield 4-(2-methylquinoxalin-3-yloxy) benzamine, another intermediate .

Applications of Quinoxaline Derivatives

- Antimicrobial Activity Quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity .

- Anticancer Activity Quinoxaline derivatives have demonstrated potential anticancer activity as inhibitors of c-Met kinase .

- Pharmacological Properties Quinoxaline derivatives possess diverse biological activities, including anticancer, antibacterial, antiviral, antifungal, antiparasitic, cardiac modulator, anti-neurodegenerative, and immunomodulator properties . Certain C1- and C4-substituted-[1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit low-micromolar antiproliferative effects on various cancer cell lines . Novel N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1 sulfonamide derivatives have shown activity against MCF-7, HeLa, A549, and IMR32 cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenoxyquinoxalines

The target compound belongs to a class of 3-methylquinoxalines modified at C-2 with halogenated phenoxy groups. Key analogs include:

Key Observations :

- Substituent Position and Yield: Meta-substituted phenoxy derivatives (e.g., 3-Cl in ) show marginally higher yields (~90%) compared to para-substituted analogs (85% for 4-Cl in ), likely due to steric and electronic effects during nucleophilic aromatic substitution.

- Melting Points : Both 4-Cl and 3-Cl analogs share identical melting points (108°C), suggesting similar crystalline packing despite substituent position differences. The di-halogenated target compound may exhibit a higher melting point due to increased molecular symmetry and halogen interactions .

- Biological Activity: Phenoxyquinoxalines with para-chloro substitution (e.g., 4-Cl in ) demonstrate antiplasmodial activity by targeting the apicoplast of Plasmodium falciparum. The addition of fluorine (electron-withdrawing) in the target compound may enhance binding affinity or metabolic stability .

Pyridyl- and Thioether-Modified Quinoxalines

Other C-2 modifications include pyridyl and thioether groups:

Structural Insights :

- Crystal Packing: Pyridyl-substituted analogs (e.g., ) crystallize in monoclinic systems with distinct unit cell parameters (a = 8.34 Å, b = 22.95 Å), stabilized by halogen-π and van der Waals interactions. The target compound’s di-halogenated phenoxy group may induce denser packing .

- Synthetic Flexibility: Thioether derivatives (e.g., ) are synthesized via nucleophilic substitution, highlighting the versatility of the 2-chloro-3-methylquinoxaline precursor. This precursor is also used for phenoxy derivatives (e.g., ), underscoring its utility in diverse functionalization .

Metabolic and Physicochemical Properties

Evidence from structurally related compounds provides clues about the target’s behavior:

- Metabolic Stability: 2-Acetyl-3-methylquinoxaline (from ) exhibits metabolic pathways involving oxidative dealkylation.

- Spectroscopic Data: Analogs like 2-(3-chlorophenoxy)-3-methylquinoxaline show characteristic $ ^1H $ NMR peaks (e.g., δ 2.81 ppm for methyl group) and $ ^{13}C $ NMR signals (δ 20.6 ppm for CH$_3$). Fluorine’s deshielding effect in the target compound may shift adjacent proton signals upfield .

Biological Activity

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a VEGFR-2 inhibitor. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C12H9ClF N2O

- CAS Number : 477870-89-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit the activity of specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines range from 2.1 to 9.8 µM, indicating significant cytotoxic potential compared to standard treatments like sorafenib .

- VEGFR-2 Inhibition : The compound has been identified as a VEGFR-2 inhibitor, with IC50 values ranging from 2.9 to 5.4 µM. This inhibition is crucial for preventing tumor angiogenesis, thus limiting tumor growth and metastasis .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Anticancer | HepG2 | 2.1 | Sorafenib | 2.2 |

| Anticancer | MCF-7 | 2.7 | Sorafenib | 3.4 |

| VEGFR-2 Inhibition | - | 2.9 - 5.4 | Sorafenib | 3.07 nM |

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits low toxicity against normal cells, with IC50 values against primary rat hepatocytes being approximately 15.0 µM, comparable to sorafenib's toxicity profile .

- Apoptotic Mechanisms : Further investigations into the apoptotic effects of this compound revealed significant increases in pro-apoptotic markers such as caspase-3 and BAX, alongside a decrease in anti-apoptotic Bcl-2 levels. This indicates that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoxaline structure can significantly influence its biological activity. For instance, the presence of halogen substituents (like chlorine and fluorine) on the phenoxy group enhances both anticancer and VEGFR-2 inhibitory activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline?

- Methodology : Use condensation reactions between substituted phenylenediamines and halogenated benzils (e.g., 2-chloro-3,4-dimethoxybenzil) in acidic conditions, as demonstrated in quinoxaline scaffold synthesis . Coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, may also be adapted for introducing the 4-chloro-3-fluorophenoxy moiety. Ensure regioselectivity by optimizing reaction temperature and catalysts (e.g., Pd-based catalysts for cross-coupling) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., dihedral angles between substituents) .

- NMR : H and C NMR to verify substitution patterns (e.g., fluorophenyl and methylquinoxaline resonances).

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Data Interpretation : Compare experimental spectra with computational simulations (DFT-based) for validation.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (refer to analogous quinoxaline safety protocols) .

- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Monitor moisture levels using desiccants .

Advanced Research Questions

Q. How to design experiments assessing cytotoxicity against malignant vs. normal cells?

- Experimental Design :

- Cell Lines : Use HL-60 (leukemia), HSC-2/3/4 (oral squamous carcinoma), and normal cells (HGF, HPC, HPLF) for comparative assays .

- Dosage : Test a concentration range (e.g., 0.1–100 µM) over 48–72 hours.

- Assays : MTT or resazurin reduction for viability; Annexin V/PI staining for apoptosis.

- Data Analysis : Calculate selectivity indices (IC50 normal cells / IC50 malignant cells). Values >3 indicate tumor specificity .

Q. What strategies evaluate multidrug resistance (MDR)-revertant properties?

- Methodology :

- P-glycoprotein (P-gp) Inhibition : Use calcein-AM assays in MDR-overexpressing cell lines (e.g., KB-V1). Increased intracellular calcein fluorescence indicates P-gp inhibition .

- Cytotoxicity Synergy : Combine with doxorubicin or paclitaxel. A reduced IC50 for the chemotherapeutic agent suggests MDR reversal .

- Mechanistic Insight : Analyze ATPase activity of P-gp via malachite green assays to confirm direct interaction .

Q. How can structure-activity relationships (SAR) guide antitumor optimization?

- SAR Strategies :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to enhance cytotoxicity .

- Scaffold Hybridization : Combine with MDR-revertant pharmacophores (e.g., 3-aryl-2-propenoyl) to create dual-action agents .

Q. What in vivo models are suitable for preclinical evaluation?

- Model Selection :

- Xenografts : Nude mice with subcutaneously implanted HSC-3 tumors. Administer compound intraperitoneally (10–50 mg/kg/day) for 21 days .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS. Optimize formulations (e.g., PEGylation) if bioavailability is low .

- Toxicity Endpoints : Monitor body weight, liver/kidney function (ALT, BUN), and histopathology of major organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.